6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1376013-52-3 . It has a molecular weight of 306.16 and is typically in powder form .
Synthesis Analysis
The synthesis of quinoline compounds, such as “6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid”, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 306.16 .Wissenschaftliche Forschungsanwendungen
Photochemistry and Photolabile Protecting Groups
The study by Fedoryak and Dore (2002) introduced a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids, showing greater single-photon quantum efficiency than other esters. This compound demonstrates significant sensitivity to multiphoton-induced photolysis, making it useful in vivo for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis and Cytotoxic Activity
Bongui et al. (2005) explored the synthesis and cytotoxic activity of acronycine analogues, revealing that derivatives of benzo[c]pyrano[3,2-h]acridin-7-one exhibited cytotoxic activities against murine leukemia cells, indicating the potential for developing anticancer agents (Bongui et al., 2005).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) conducted a study on the synthesis of 2-aryl-6-substituted quinolines, exploring their potential use as fluorescent brightening agents. This research highlights the versatility of quinoline derivatives in material science applications (Rangnekar & Shenoy, 1987).
Biological Evaluation for Enzyme Inhibition
Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, finding them to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest the potential for these compounds in treating neurological diseases (Boztaş et al., 2019).
Antibacterial Agents
Miyamoto et al. (1990) prepared a series of substituted 4-oxoquinoline-3-carboxylic acids, finding that certain derivatives showed potent antibacterial activity against a range of bacteria, highlighting their potential as antibacterial agents (Miyamoto et al., 1990).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHYAUQGNPZERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.